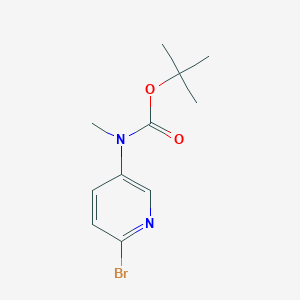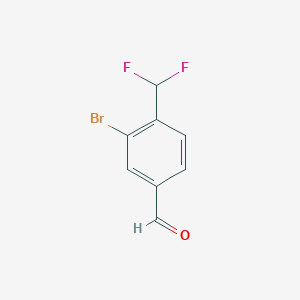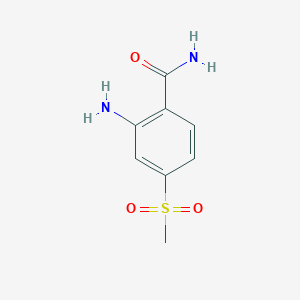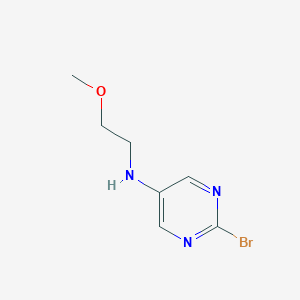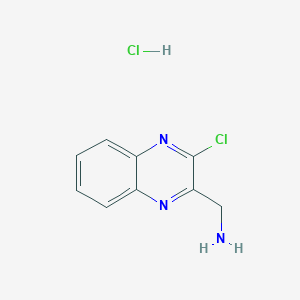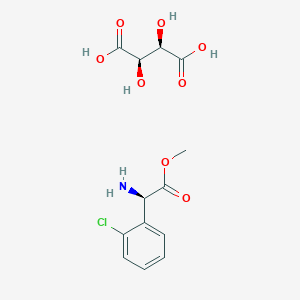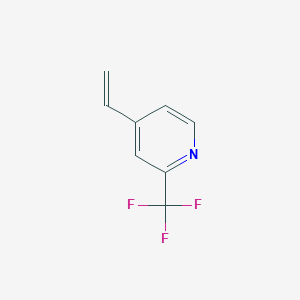![molecular formula C15H21NO6 B13128720 propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate CAS No. 194999-55-8](/img/structure/B13128720.png)
propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is a complex organic compound characterized by its unique pyrano[3,4-c]pyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring through a condensation reaction between an aldehyde and an amine.
Pyrano Ring Formation: The pyrano ring is then formed via an intramolecular cyclization reaction, which can be facilitated by acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of the ethyl, hydroxy, and methoxy groups through various substitution and addition reactions. These steps may require specific reagents such as ethyl halides, hydroxylating agents, and methylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反应分析
Types of Reactions
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium hydride, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
科学研究应用
Chemistry
In synthetic organic chemistry, propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate serves as a valuable intermediate for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential biological activities. Its unique structure may interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
- Propyl (4S)-4-ethyl-4-hydroxy-8-methyl-3-oxo-1H,3H,4H-pyrano[3,4-c]pyridine-6-carboxylate
- Ethyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate
Uniqueness
Propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate is unique due to its specific combination of functional groups and its pyrano[3,4-c]pyridine core. This structure imparts distinct chemical and biological properties, differentiating it from similar compounds. Its unique reactivity and potential biological activities make it a compound of significant interest in various research fields.
属性
CAS 编号 |
194999-55-8 |
|---|---|
分子式 |
C15H21NO6 |
分子量 |
311.33 g/mol |
IUPAC 名称 |
propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H21NO6/c1-4-6-21-13(17)11-7-10-9(12(16-11)20-3)8-22-14(18)15(10,19)5-2/h7,14,18-19H,4-6,8H2,1-3H3/t14?,15-/m0/s1 |
InChI 键 |
MTILRUAOPPNRTP-LOACHALJSA-N |
手性 SMILES |
CCCOC(=O)C1=NC(=C2COC([C@@](C2=C1)(CC)O)O)OC |
规范 SMILES |
CCCOC(=O)C1=NC(=C2COC(C(C2=C1)(CC)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




